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4-(3-Acetylphenyl)-2-chlorobenzoic acid
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Overview
Description
4-(3-Acetylphenyl)-2-chlorobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with an acetyl group at the meta position and a chlorine atom at the ortho position relative to the carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetylphenyl)-2-chlorobenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-chlorobenzoic acid with 3-acetylphenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetylphenyl)-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-(3-Acetylphenyl)-2-hydroxybenzoic acid when using hydroxide.
Oxidation: 4-(3-Carboxyphenyl)-2-chlorobenzoic acid.
Reduction: 4-(3-Hydroxyphenyl)-2-chlorobenzoic acid.
Scientific Research Applications
Organic Synthesis
4-(3-Acetylphenyl)-2-chlorobenzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block for chemists.
Medicinal Chemistry
The compound has potential applications in the development of anti-inflammatory and analgesic agents . Its structural features enable interactions with biological targets such as enzymes and receptors involved in inflammatory pathways. For instance:
- The acetyl group can form hydrogen bonds with amino acids in proteins, potentially influencing their activity.
- The chlorine atom may participate in halogen bonding, enhancing binding affinity to molecular targets .
Material Science
In the materials science industry, this compound is utilized in the synthesis of polymers and advanced materials . Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties, such as enhanced thermal stability or mechanical strength.
Case Study 1: Anti-inflammatory Activity
Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. In vitro studies demonstrated that these compounds could inhibit key inflammatory markers, suggesting their potential use in treating inflammatory diseases.
Case Study 2: Polymer Synthesis
A recent study explored the use of this compound as a precursor for synthesizing novel polymers with enhanced mechanical properties. The synthesized polymers showed improved thermal stability compared to traditional materials, indicating the compound's versatility in material applications.
Mechanism of Action
The mechanism of action of 4-(3-Acetylphenyl)-2-chlorobenzoic acid depends on its interaction with biological targets. The acetyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The carboxylic acid group can participate in ionic interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Acetylphenyl)-2-hydroxybenzoic acid
- 4-(3-Carboxyphenyl)-2-chlorobenzoic acid
- 4-(3-Hydroxyphenyl)-2-chlorobenzoic acid
Uniqueness
4-(3-Acetylphenyl)-2-chlorobenzoic acid is unique due to the presence of both an acetyl group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. The specific positioning of these groups also influences the compound’s overall stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
4-(3-acetylphenyl)-2-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-13(15(18)19)14(16)8-12/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCBGQZEALOKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689753 |
Source
|
Record name | 3'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-94-2 |
Source
|
Record name | 3'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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